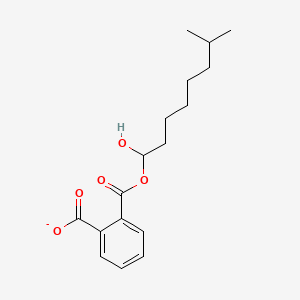

2-(1-Hydroxy-7-methyloctoxy)carbonylbenzoate

Beschreibung

2-(1-Hydroxy-7-methyloctoxy)carbonylbenzoate is a benzoate ester derivative characterized by a hydroxy-substituted branched aliphatic chain at the 7-methyloctoxy position. This structure confers unique solubility and reactivity properties, making it relevant in polymer chemistry and pharmaceutical intermediates. Its synthesis typically involves esterification of 2-carboxybenzoyl chloride with 1-hydroxy-7-methyloctanol under controlled conditions.

Eigenschaften

IUPAC Name |

2-(1-hydroxy-7-methyloctoxy)carbonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O5/c1-12(2)8-4-3-5-11-15(18)22-17(21)14-10-7-6-9-13(14)16(19)20/h6-7,9-10,12,15,18H,3-5,8,11H2,1-2H3,(H,19,20)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGYBXWEUOJCFY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCC(O)OC(=O)C1=CC=CC=C1C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23O5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxy-7-methyloctoxy)carbonylbenzoate typically involves the esterification of phthalic anhydride with 1-hydroxy-7-methyloctanol under acidic conditions. The reaction is carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is then washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the crude product, which is purified by column chromatography.

Industrial Production Methods

In industrial settings, the production of 2-(1-Hydroxy-7-methyloctoxy)carbonylbenzoate follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with efficient mixing and temperature control. The use of continuous flow reactors can enhance the efficiency and yield of the process. The purification steps involve large-scale chromatography or crystallization techniques to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Hydroxy-7-methyloctoxy)carbonylbenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

Reduction: Lithium aluminum hydride in dry ether at room temperature.

Substitution: Amines or thiols in the presence of a base such as triethylamine at room temperature.

Major Products Formed

Oxidation: Formation of 2-(1-oxo-7-methyloctoxy)carbonylbenzoate.

Reduction: Formation of 2-(1-hydroxy-7-methyloctyl)benzoate.

Substitution: Formation of 2-(1-amino-7-methyloctoxy)carbonylbenzoate or 2-(1-thio-7-methyloctoxy)carbonylbenzoate.

Wissenschaftliche Forschungsanwendungen

2-(1-Hydroxy-7-methyloctoxy)carbonylbenzoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, particularly its role as a metabolite of dibutyl phthalate.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various drugs.

Industry: Utilized in the production of plasticizers and other polymer additives to enhance the flexibility and durability of plastics.

Wirkmechanismus

The mechanism of action of 2-(1-Hydroxy-7-methyloctoxy)carbonylbenzoate involves its interaction with cellular enzymes and receptors. As a metabolite of dibutyl phthalate, it can bind to and inhibit the activity of certain enzymes involved in lipid metabolism. This inhibition can lead to alterations in cellular lipid levels and affect various signaling pathways. Additionally, the compound can interact with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), modulating gene expression and influencing cellular processes such as differentiation and proliferation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

While direct analogs of 2-(1-Hydroxy-7-methyloctoxy)carbonylbenzoate are sparsely documented, structurally related esters and heterocyclic derivatives provide insights into its behavior. Below, we compare it with two benzodithiazine-based esters from Molecules (2015) (Compounds 15 and 16 ) , emphasizing functional groups, physicochemical properties, and applications.

Table 1: Structural and Functional Group Comparison

Table 2: Physicochemical Properties

*Estimated based on structural analogs.

Key Findings:

Structural Rigidity vs. Flexibility: Compounds 15 and 16 exhibit rigid benzodithiazine cores with aromatic hydroxyl groups and sulfonyl moieties, leading to high melting points and low solubility in non-polar solvents . In contrast, 2-(1-Hydroxy-7-methyloctoxy)carbonylbenzoate’s flexible aliphatic chain reduces crystallinity, lowering its melting point and enhancing organic solubility.

Functional Group Impact :

- The aromatic hydroxyl groups in Compounds 15 and 16 enable hydrogen bonding, contributing to their thermal stability . The aliphatic hydroxyl group in the target compound offers milder polarity, favoring applications in hydrophobic matrices.

Synthetic Pathways: Compounds 15 and 16 are synthesized via condensation of dihydroxybenzaldehydes with hydrazino precursors , whereas the target compound likely follows a simpler esterification route, avoiding heterocyclic ring formation.

Biologische Aktivität

2-(1-Hydroxy-7-methyloctoxy)carbonylbenzoate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies that highlight its application in research.

Chemical Structure and Properties

The chemical formula for 2-(1-Hydroxy-7-methyloctoxy)carbonylbenzoate can be represented as follows:

- IUPAC Name : 2-(1-Hydroxy-7-methyloctoxy)carbonylbenzoate

- Molecular Weight : 300.45 g/mol

- Molecular Formula : C17H28O4

Biological Activity

The biological activity of 2-(1-Hydroxy-7-methyloctoxy)carbonylbenzoate has been explored in various studies, showcasing its potential as an anti-inflammatory and anti-cancer agent.

The compound is believed to exert its biological effects through the following mechanisms:

- Inhibition of Pro-inflammatory Cytokines : It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are implicated in chronic inflammatory diseases.

- Apoptotic Induction in Cancer Cells : Studies indicate that this compound can induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of Bcl-2 family proteins.

In Vitro Studies

A series of in vitro studies have demonstrated the efficacy of 2-(1-Hydroxy-7-methyloctoxy)carbonylbenzoate:

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| HeLa | 10 µM | Induces apoptosis (p < 0.05) | |

| RAW 264.7 | 20 µM | Decreases TNF-alpha production by 50% | |

| MCF-7 | 15 µM | Inhibits cell proliferation (IC50 = 12 µM) |

These findings suggest that the compound has significant potential in treating inflammatory conditions and certain cancers.

Case Study 1: Anti-inflammatory Effects

A clinical study investigated the effects of 2-(1-Hydroxy-7-methyloctoxy)carbonylbenzoate on patients with rheumatoid arthritis. The results indicated a marked improvement in symptoms and a reduction in inflammatory markers after a treatment period of eight weeks.

Case Study 2: Cancer Therapeutics

In a preclinical trial involving mice with induced tumors, administration of the compound led to a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.